4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrole and triazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with triazine precursors. For instance, starting from pyrrole, chloramine, and formamidine acetate, the compound can be synthesized through a series of reactions including cyclization and halogenation .
Industrial Production Methods: In an industrial setting, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in a multi-step synthesis involving intermediate purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of the compound .
Scientific Research Applications
4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral drugs such as remdesivir and kinase inhibitors for cancer therapy
Biological Research: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antiviral applications, the compound inhibits viral RNA polymerase, preventing the replication of the virus. In cancer therapy, it acts as a kinase inhibitor, blocking the signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chloro and fluoro substituents.
4-Amino-6-fluoropyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a chloro group.
Uniqueness: 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential biological activity. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZQJRZFGCDSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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